REACTION_CXSMILES
|
[Br:1]N1C(=O)CCC1=O.[C:9]([C:13]1[CH:18]=[C:17]([NH2:19])[CH:16]=[CH:15][N:14]=1)([CH3:12])([CH3:11])[CH3:10]>C(#N)C>[Br:1][C:16]1[CH:15]=[N:14][C:13]([C:9]([CH3:12])([CH3:10])[CH3:11])=[CH:18][C:17]=1[NH2:19]
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Name
|
|
Quantity
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18.7 g
|
Type
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reactant
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Smiles
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BrN1C(CCC1=O)=O
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Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)C1=NC=CC(=C1)N
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Name
|
|
Quantity
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500 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Type
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CUSTOM
|
Details
|
a vigorously stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
Canibano et al., Synthesis 2001, 14, 2175
|
Type
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CUSTOM
|
Details
|
The solvent is removed in vacuo
|
Type
|
WASH
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Details
|
washed five times with 500 ml of water each time
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Type
|
DRY_WITH_MATERIAL
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Details
|
once with 300 ml of sat. sodium chloride solution, the organic phase is dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent is then removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product is recrystallised from cyclohexane
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Name
|
|
Type
|
|
Smiles
|
BrC=1C=NC(=CC1N)C(C)(C)C
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |